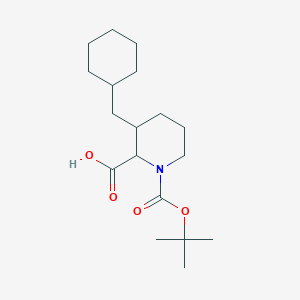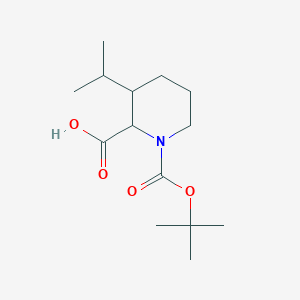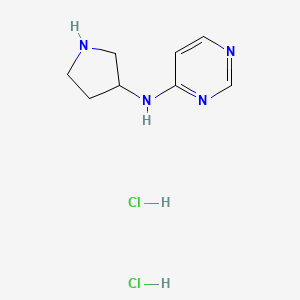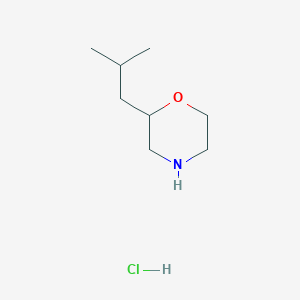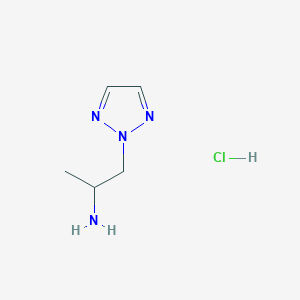
6-(3,5-ジメトキシフェニル)ピリミジン-4-アミン
概要
説明
6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine is a compound belonging to the class of organic compounds known as phenylpyrimidines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a carbon-carbon or carbon-nitrogen bond. Pyrimidine is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3-ring positions .
科学的研究の応用
6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes .
作用機序
Target of Action
Similar compounds have been found to inhibit ser/thr kinases such as clk1 and dyrk1a . These kinases play a crucial role in various cellular processes and are involved in major diseases, including cancer and neurodegenerative disorders .
Mode of Action
It’s suggested that similar compounds inhibit their targets by binding to the active site, thereby preventing the kinase from phosphorylating its substrates .
Biochemical Pathways
Inhibition of clk1 and dyrk1a kinases can impact multiple cellular pathways, including signal transduction, cell cycle regulation, and neuronal development .
Result of Action
Inhibition of clk1 and dyrk1a kinases can lead to changes in cellular signaling, potentially affecting cell proliferation and survival .
生化学分析
Biochemical Properties
6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism and immune regulation . The compound binds to the active site of DPP-4, inhibiting its activity and thereby influencing glucose homeostasis and immune responses. Additionally, 6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine may interact with other proteins involved in signal transduction pathways, further affecting cellular functions.
Cellular Effects
The effects of 6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine on various cell types and cellular processes are profound. In particular, the compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting DPP-4, 6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine can modulate the activity of incretin hormones, which play a crucial role in insulin secretion and glucose regulation . This modulation can lead to changes in gene expression related to glucose metabolism and insulin signaling, ultimately affecting cellular energy balance and metabolic processes.
Molecular Mechanism
At the molecular level, 6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of DPP-4, inhibiting its enzymatic activity and preventing the degradation of incretin hormones . This inhibition leads to increased levels of active incretins, which enhance insulin secretion and improve glucose tolerance. Additionally, 6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine may interact with other enzymes and proteins involved in metabolic pathways, further influencing cellular functions and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine can change over time due to factors such as stability and degradation. The compound’s stability is crucial for its long-term effects on cellular function. Studies have shown that 6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine remains stable under specific conditions, allowing for sustained inhibition of DPP-4 and prolonged effects on glucose metabolism . Degradation of the compound over time can lead to a decrease in its efficacy and changes in cellular responses.
Dosage Effects in Animal Models
The effects of 6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits DPP-4 activity, leading to improved glucose regulation and insulin sensitivity . At higher doses, potential toxic or adverse effects may be observed, including disruptions in metabolic processes and cellular functions. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing any adverse effects.
Metabolic Pathways
6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine is involved in various metabolic pathways, primarily through its interaction with DPP-4. By inhibiting DPP-4, the compound affects the metabolism of incretin hormones, leading to changes in glucose homeostasis and insulin signaling . Additionally, 6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine may influence other metabolic pathways by interacting with enzymes and cofactors involved in cellular energy production and metabolic flux.
Transport and Distribution
The transport and distribution of 6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine within cells and tissues are critical for its biological activity. The compound is likely transported through specific transporters or binding proteins that facilitate its uptake and distribution to target sites . Once inside the cells, 6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine may accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine can be achieved through various methods. One common approach involves the condensation of 3,5-dimethoxyaniline with a suitable pyrimidine precursor under controlled conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is typically heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of 6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine or alkylamine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
類似化合物との比較
Similar Compounds
- 5-(Aminomethyl)-6-(2,4-Dichlorophenyl)-2-(3,5-Dimethoxyphenyl)pyrimidin-4-amine
- 4-(3,5-Dimethoxyphenyl)-6-(2-methoxyphenyl)-pyrimidin-2-amine
- 4,6-Diarylpyrimidin-2-amine derivatives
Uniqueness
6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the 3,5-dimethoxyphenyl group enhances its lipophilicity and potential biological activity compared to other similar compounds .
特性
IUPAC Name |
6-(3,5-dimethoxyphenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-16-9-3-8(4-10(5-9)17-2)11-6-12(13)15-7-14-11/h3-7H,1-2H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOXYADHBWOGMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=NC=N2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride](/img/structure/B1469872.png)
![2-isopropyl-5-methyl-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B1469873.png)
![8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1469874.png)

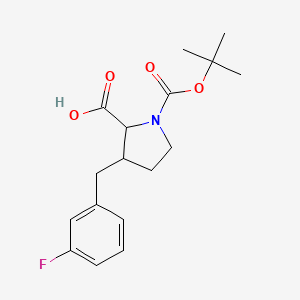
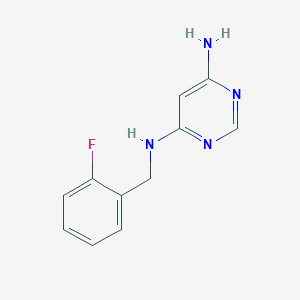
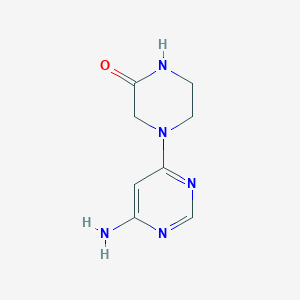
![Tert-butyl (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)carbamate](/img/structure/B1469884.png)
